molecular formula C25H23NO2 B11575031 {1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone

{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone

Cat. No.: B11575031
M. Wt: 369.5 g/mol
InChI Key: PXVFCZWAVGYOTQ-UHFFFAOYSA-N
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Description

3-Benzoyl-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be achieved through Fischer indole synthesis or other established methods.

    Benzoylation: The indole core is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Etherification: The final step involves the introduction of the 3,4-dimethylphenoxyethyl group through an etherification reaction. This can be achieved by reacting the benzoylated indole with 3,4-dimethylphenol and an appropriate alkylating agent like ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other electrophiles on the indole ring.

Scientific Research Applications

3-Benzoyl-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in biochemical assays to investigate its interactions with biological targets.

    Material Science: It can be explored for its potential use in organic electronics and photonics due to its unique electronic properties.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-benzoyl-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole involves its interaction with specific molecular targets. The benzoyl group and the indole core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole
  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzoimidazol-1-ylethanone
  • 3-Benzyl-5-[2-(3,5-dimethylphenoxy)ethyl]-1,3-oxazolidin-2-one

Uniqueness

3-Benzoyl-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties

Properties

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]-phenylmethanone

InChI

InChI=1S/C25H23NO2/c1-18-12-13-21(16-19(18)2)28-15-14-26-17-23(22-10-6-7-11-24(22)26)25(27)20-8-4-3-5-9-20/h3-13,16-17H,14-15H2,1-2H3

InChI Key

PXVFCZWAVGYOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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